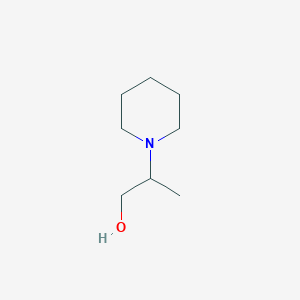

2-(Piperidin-1-yl)propan-1-ol

Description

General Significance of Piperidine-Containing Architectures in Organic Synthesis

Piperidine (B6355638), a six-membered heterocyclic amine, is a fundamental building block in organic synthesis. ontosight.aiwikipedia.org Its structural motif is prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. ontosight.ai The significance of piperidine-containing architectures stems from their versatile chemical reactivity and their ability to impart desirable physicochemical properties to molecules. atamanchemicals.com Piperidine can act as a base, a nucleophile, a solvent, and a catalyst in various organic transformations. wikipedia.orgatamanchemicals.comwisdomlib.org

In medicinal chemistry, the piperidine ring is a common feature in drugs targeting a wide range of therapeutic areas, including antipsychotics, analgesics, antihistamines, and anticancer agents. ontosight.aiatamanchemicals.comijnrd.org Its presence can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. rroij.com The ability of the piperidine nitrogen to form hydrogen bonds and engage in ionic interactions is also crucial for molecular recognition at biological targets.

Structural Features and Stereochemical Considerations of 2-(Piperidin-1-yl)propan-1-ol

The chemical structure of this compound consists of a piperidine ring linked to a propan-1-ol backbone at the second carbon position. This arrangement results in a chiral center at the C2 position of the propanol (B110389) chain, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(Piperidin-1-yl)propan-1-ol.

The presence of a hydroxyl group and a tertiary amine introduces specific functionalities. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen is a hydrogen bond acceptor. These features influence the compound's physical properties, such as its boiling point and solubility, and its potential interactions with other molecules. The stereochemistry of the chiral center is a critical aspect, as different enantiomers can exhibit distinct biological activities and pharmacological profiles. solubilityofthings.com The spatial arrangement of the substituents around the chiral carbon can significantly affect how the molecule interacts with chiral biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C8H17NO | 143.23 |

| Piperidine | C5H11N | 85.15 ontosight.ai |

| 2-Amino-1-(piperidin-1-yl)propan-1-one | C8H16N2O | 156.23 scbt.com |

| 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol | C8H18N2O | Not specified evitachem.com |

| 2-(Piperidin-4-yl)propan-1-ol | C8H17NO | Not specified nih.gov |

Overview of Research Trajectories for Related Amino Alcohol and Heterocyclic Compounds

Research into amino alcohols and heterocyclic compounds is a vibrant and rapidly advancing area of chemical science. mdpi.comnih.gov Amino alcohols are recognized as crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net The development of novel synthetic methods for chiral amino alcohols is a major focus, with an emphasis on efficiency and stereoselectivity. westlake.edu.cnnih.gov

Heterocyclic compounds, in general, are central to drug discovery and development. rroij.com Their structural diversity provides a vast chemical space for the design of new therapeutic agents. mdpi.com Modern research in this field leverages cutting-edge technologies and interdisciplinary approaches to accelerate the discovery of new drugs. mdpi.comrsc.org The synthesis of functionalized heterocyclic compounds is of critical importance to medicinal chemists, enabling the exploration of new drug-like chemical space. rsc.org

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to thoroughly characterize its chemical properties and explore its potential applications, particularly in the synthesis of more complex molecules. A key area of investigation is its utility as a building block in the creation of novel compounds with potential biological activity. ontosight.ai Studies may focus on the development of efficient synthetic routes to access enantiomerically pure forms of the compound, which is crucial for understanding its structure-activity relationships.

Furthermore, research aims to investigate the reactivity of the functional groups present in this compound. This includes exploring reactions at the hydroxyl group and the piperidine nitrogen to generate a library of derivatives. The evaluation of these derivatives for various biological activities is a logical extension of this research, contributing to the broader field of medicinal chemistry and drug discovery. The study of related piperidine-containing compounds has shown promise in areas such as antibacterial and antifungal agents, highlighting the potential for this class of molecules. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(7-10)9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLCHZSSJTZGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Piperidin 1 Yl Propan 1 Ol and Its Stereoisomers

Chiral Pool Strategies for Enantiopure 2-(Piperidin-1-yl)propan-1-ol Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com Compounds like amino acids, sugars, and hydroxy acids serve as chiral synthons, embedding their stereochemistry into the target molecule. uh.edu For the synthesis of this compound, chiral precursors such as L-alanine or L-lactic acid could theoretically serve as starting points, providing the chiral methyl-substituted backbone.

Chemo-enzymatic Approaches and Biocatalysis

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. researchgate.net Biocatalysis, employing enzymes for organic synthesis, is a powerful tool for producing active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives, offering a practical method for obtaining enantiomerically enriched compounds. mdpi.comnih.gov

A notable chemo-enzymatic approach has been developed for the synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, a close structural analog and potential precursor to (R)-2-(Piperidin-1-yl)propan-1-ol. This method employs a lipase (B570770) from Pseudomonas aeruginosa for the kinetic resolution of the racemic chlorohydrin. The enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-alcohol with high enantiomeric excess.

The following table summarizes the key findings of this chemo-enzymatic resolution:

| Enzyme | Acyl Donor | Solvent System | Conversion | Enantiomeric Excess (eeS) | Enantiomeric Excess (eeP) |

| Lipase (PAL) | Vinyl acetate | Toluene:[BMIM][BF4] (70:30) | 50.02% | 99% | 98.91% |

This highly enantioselective resolution provides a viable pathway to enantiopure building blocks that can be further transformed into the target amino alcohol. The use of biocatalysts in this context highlights the advantages of green chemistry principles in the synthesis of chiral molecules. researchgate.net

Diastereoselective and Enantioselective Routes utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. rsc.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. rsc.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations and aldol (B89426) reactions to generate new stereocenters with high diastereoselectivity. rsc.orgwilliams.edu

In the context of synthesizing substituted piperidines, chiral auxiliaries can be employed to direct the formation of specific stereoisomers. For instance, the diastereoselective reduction of a β-enamino ester bearing a chiral auxiliary on the nitrogen atom has been shown to produce chiral piperidine-2-ylpropanoates with good stereocontrol. researchgate.net While a direct application to this compound is not extensively documented, the principle can be readily adapted.

A general strategy would involve the following steps:

Attachment of a chiral auxiliary, such as an Evans oxazolidinone, to a suitable precursor molecule.

A diastereoselective reaction to introduce the desired stereochemistry at the carbon bearing the methyl group.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The predictability and high diastereoselectivity of reactions involving chiral auxiliaries make this a powerful, albeit less atom-economical, approach to enantiopure compounds. williams.edu

Classical and Modern Synthetic Transformations Leading to the Compound

Alongside stereoselective strategies, classical and modern organic reactions provide fundamental pathways to the racemic backbone of this compound, which can then be subjected to resolution or used as a racemic mixture.

Nucleophilic Ring-Opening Reactions of Epoxides by Piperidine (B6355638)

The reaction of epoxides with nucleophiles is a fundamental and widely used method for the synthesis of β-substituted alcohols. chemistrysteps.com The high ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack, even with moderately strong nucleophiles. nih.gov The synthesis of this compound can be achieved through the nucleophilic ring-opening of propylene (B89431) oxide with piperidine.

This reaction proceeds via an SN2 mechanism, where piperidine acts as the nucleophile. jsynthchem.com The attack can occur at either of the two carbons of the epoxide ring. In the absence of a catalyst, the attack of a neutral nucleophile like piperidine will preferentially occur at the less sterically hindered carbon atom. Therefore, the reaction between piperidine and propylene oxide is expected to predominantly yield this compound over its isomer, 1-(piperidin-1-yl)propan-2-ol.

An experimental study on the ring-opening of propylene oxide with aniline (B41778) in the presence of a lithium bromide catalyst provides a procedural basis that could be adapted for piperidine.

| Reactants | Catalyst | Conditions | Major Product |

| Propylene oxide, Aniline | LiBr | 125 °C, 7.65 atm | 1-Anilino-2-propanol |

This method offers a direct and atom-economical route to the racemic amino alcohol.

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and is one of the most common ways to synthesize amines. researchgate.net The reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. fkit.hr

The synthesis of this compound can be accomplished via the reductive amination of 1-hydroxypropan-2-one with piperidine. In this reaction, piperidine reacts with the ketone functionality of 1-hydroxypropan-2-one to form an enamine intermediate. Subsequent reduction of this intermediate yields the target amino alcohol.

A study on the reductive amination of 1-hydroxy-2-propanone with ammonia (B1221849) over nickel and copper catalysts has demonstrated the feasibility of this approach for producing 2-aminopropanol. fkit.hr Adapting this to a secondary amine like piperidine would be a straightforward modification.

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Product |

| 1-Hydroxy-2-propanone | Ammonia | H₂ | Ni or Cu | 2-Aminopropanol |

This pathway provides a convergent route to the target molecule from readily available starting materials. fkit.hrresearchgate.net

Multi-step Syntheses involving Piperidine and Propanol (B110389) Moiety Introduction

Multi-step synthesis provides the flexibility to construct complex molecules through a sequence of well-established reactions. rsc.org The synthesis of substituted piperidines, which are prevalent in natural products and pharmaceuticals, often relies on multi-step strategies to control the substitution pattern and stereochemistry. nih.gov

A multi-step approach to this compound could involve the sequential introduction of the piperidine and the propanol moieties onto a common scaffold. For example, a three-component Mannich reaction can be a powerful tool for constructing substituted piperidines in a stereoselective manner. rsc.org

A plausible multi-step sequence could start with a chiral C3 building block, to which the piperidine ring is introduced via nucleophilic substitution. Subsequent functional group manipulations would then lead to the final propanol side chain. The use of flow chemistry in multi-step synthesis is also an emerging paradigm that allows for the automation and streamlining of complex reaction sequences. rsc.org

Emerging Synthetic Approaches and Green Chemistry Considerations

Catalytic hydrogenation represents a key green chemistry approach for the synthesis of piperidine derivatives. This method is particularly relevant for the stereoselective synthesis of this compound, which can be achieved through the asymmetric hydrogenation of a suitable prochiral precursor, such as 1-(piperidin-1-yl)propan-2-one. The use of chiral catalysts is paramount in achieving high enantioselectivity.

Recent research has highlighted the efficacy of iridium-based catalysts for the asymmetric hydrogenation of various substrates. For instance, iridium complexes with chiral ligands have been successfully employed in the enantioselective hydrogenation of pyridine (B92270) derivatives, demonstrating the potential of such catalytic systems for creating chiral piperidine structures. While direct application to 1-(piperidin-1-yl)propan-2-one is a subject for further investigation, these studies provide a strong foundation for the development of catalysts tailored for this specific transformation. The optimization of electronic properties of the catalyst through ligand modification has been shown to enhance reactivity and enantiomeric excesses in related systems. nih.gov

The table below summarizes representative catalyst systems and their performance in the asymmetric hydrogenation of related substrates, indicating potential avenues for the synthesis of chiral this compound.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Iridium-BINAP complex | Pyridine derivatives | Good | nih.gov |

| Rhodium-DIPAMP | α-Amino acid precursors | High | Industrial processes |

| Ruthenium-BINAP | Functionalized olefins | High | Industrial processes |

This table is illustrative and based on the performance of catalysts in the hydrogenation of substrates analogous to the precursors of this compound.

Ionic liquids (ILs) are gaining attention as green solvents in chemical synthesis due to their low volatility, high thermal stability, and tunable solvent properties. nih.gov In the synthesis of this compound, ionic liquids can serve multiple roles, including as a reaction medium, a catalyst, or a co-catalyst, potentially leading to improved reaction rates, yields, and easier product separation.

The use of chiral ionic liquids (CILs) presents an intriguing possibility for inducing stereoselectivity in the synthesis of this compound stereoisomers. CILs can create a chiral environment that influences the transition state of a reaction, favoring the formation of one enantiomer over the other. While specific applications of ionic liquids in the synthesis of this particular compound are still emerging, the broader use of ILs in organic synthesis suggests significant potential. For example, functionalized ionic liquids have been used as catalysts in the synthesis of other heterocyclic compounds. epfl.ch

Potential Advantages of Using Ionic Liquids:

Enhanced Reaction Rates: The unique solvent properties of ILs can accelerate reaction kinetics.

Improved Selectivity: Tunable polarity and other properties can influence the chemo-, regio-, and stereoselectivity of a reaction.

Catalyst Recycling: ILs can facilitate the separation and recycling of expensive metal catalysts.

Reduced Volatility: Their low vapor pressure minimizes solvent loss and exposure to volatile organic compounds (VOCs).

Further research into the design and application of task-specific ionic liquids, including chiral variants, is expected to unlock new and more sustainable synthetic routes to this compound and its derivatives.

The systematic optimization of reaction parameters is a critical step in developing efficient and selective synthetic protocols. This involves a multi-variable approach to identify the conditions that provide the highest yield of the desired product while minimizing the formation of byproducts. For the synthesis of this compound, key parameters for optimization include temperature, pressure, reaction time, catalyst loading, and solvent choice.

Design of Experiment (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables and their interactions. By systematically varying these parameters, researchers can build a comprehensive understanding of the reaction landscape and identify the optimal conditions.

In the context of catalytic hydrogenation to produce chiral this compound, optimization would focus on maximizing both the conversion of the starting material and the enantiomeric excess of the desired stereoisomer. For instance, in related asymmetric hydrogenations, factors such as hydrogen pressure and the substrate-to-catalyst ratio have been shown to significantly influence the stereochemical outcome.

The following table illustrates a hypothetical optimization study for the synthesis of this compound, highlighting the parameters that would be investigated.

| Parameter | Range Explored | Desired Outcome |

| Temperature (°C) | 25 - 100 | High conversion, high selectivity |

| Hydrogen Pressure (bar) | 10 - 100 | Optimal rate and enantioselectivity |

| Catalyst Loading (mol%) | 0.1 - 2.0 | High efficiency with minimal catalyst use |

| Solvent | Various polar and non-polar | High solubility, favorable kinetics |

| Reaction Time (h) | 1 - 24 | Completion of reaction, minimal side reactions |

By carefully controlling and optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and stereochemical purity, adhering to the principles of green and sustainable chemistry.

Chemical Reactivity and Transformation Pathways of 2 Piperidin 1 Yl Propan 1 Ol

Reactions at the Hydroxyl Functional Group

The secondary hydroxyl (-OH) group on the propanol (B110389) chain is a primary site for various chemical reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of 2-(Piperidin-1-yl)propan-1-ol can undergo esterification when reacted with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction typically requires a catalyst, which can be a strong acid or an enzyme. Enzymatic catalysis, often utilizing lipases, presents a milder and more selective method for forming ester derivatives. medcraveonline.commedcraveonline.com For instance, the reaction with acetic anhydride (B1165640) would yield 1-(1-(piperidin-1-yl)propan-2-yl) acetate.

Etherification, the formation of an ether linkage, can also occur at the hydroxyl site. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Lipase (B570770) (e.g., Candida rugosa) | 1-(1-(piperidin-1-yl)propan-2-yl) acetate |

| Esterification | Benzoyl Chloride | Pyridine (B92270) (base) | 1-(1-(piperidin-1-yl)propan-2-yl) benzoate |

| Etherification | Sodium Hydride, then Methyl Iodide | Williamson Ether Synthesis | 1-(2-methoxypropyl)piperidine |

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. This transformation can be accomplished using various oxidizing agents. For example, oxidation with bromine in acetic acid is an effective method for converting similar piperidine-containing alcohols into the corresponding piperidin-2-one derivatives. researchgate.net The product of such an oxidation would be 1-(piperidin-1-yl)propan-2-one. The general reactivity of alcohols also allows for oxidation to aldehydes or acids, depending on the structure and reagents. sltchemicals.com

The hydroxyl group itself is not susceptible to reduction. However, the corresponding ketone, 1-(piperidin-1-yl)propan-2-one, can be reduced back to the secondary alcohol, this compound, using reducing agents like lithium aluminum hydride or sodium borohydride. chemicalbook.com

Table 2: Oxidation Reaction of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Bromine in Acetic Acid | 1-(Piperidin-1-yl)propan-2-one |

| This compound | Chromic Acid (Jones Reagent) | 1-(Piperidin-1-yl)propan-2-one |

The hydroxyl group is inherently a poor leaving group (as OH⁻). libretexts.org Therefore, for nucleophilic substitution to occur at the carbon bearing the -OH group, it must first be converted into a better leaving group. smolecule.com This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which can then depart as a neutral water molecule. libretexts.org The resulting carbocation can then be attacked by a nucleophile.

Another strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, facilitating subsequent SN1 or SN2 reactions with a wide range of nucleophiles. smolecule.comlibretexts.org

Table 3: Activation of Hydroxyl Group for Nucleophilic Substitution

| Activating Reagent | Intermediate Leaving Group | Example Nucleophile | Final Product (after substitution) |

|---|---|---|---|

| Hydrochloric Acid (HCl) | H₂O | Cl⁻ | 1-(2-chloropropyl)piperidine |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (⁻OTs) | Br⁻ | 1-(2-bromopropyl)piperidine |

| Methanesulfonyl chloride (MsCl) | Mesylate (⁻OMs) | CN⁻ | 3-(piperidin-1-yl)butanenitrile |

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a tertiary amine, making it nucleophilic and basic. This allows it to participate in a variety of reactions, including alkylation, acylation, and the formation of salts and coordination complexes.

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, readily attacking electrophilic carbon atoms. In N-alkylation, the nitrogen atom reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. researchgate.net This is a standard SN2 reaction where the nitrogen displaces the halide leaving group. researchgate.net The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, sometimes with a non-nucleophilic base to neutralize the acid formed if the starting material were a secondary amine. researchgate.net

N-acylation occurs when the piperidine nitrogen attacks an acylating agent, such as an acyl chloride or an anhydride. This reaction forms an N-acylpiperidinium species. The kinetics of N-acylation of piperidine have been studied, showing the reaction proceeds via an SN2 mechanism. researchgate.net

As a base, the piperidine nitrogen readily reacts with acids to form salts. The most common example is the reaction with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, this compound hydrochloride. google.com Salt formation is often used to increase the water solubility and crystallinity of amine-containing compounds. smolecule.com

The nitrogen atom's lone pair also enables it to act as a Lewis base, donating its electrons to metal ions to form coordination complexes. researchgate.net Transition metals such as copper, zinc, nickel, and palladium are known to form stable complexes with N-donor ligands. mdpi.com The piperidine moiety in this compound can coordinate to a metal center, and the hydroxyl group may also participate in coordination, potentially making the molecule a bidentate ligand.

Reactions at the Carbon Skeleton and Side Chain Functionalization

The reactivity of this compound is centered around its chiral center and the functional groups that allow for various synthetic modifications.

Stereochemical Inversions and Retention Studies

The stereochemical outcome of reactions involving the chiral center of this compound is of significant interest in asymmetric synthesis. While specific studies on this exact molecule are not prevalent in the reviewed literature, valuable insights can be drawn from analogous structures, such as N-substituted phenylalaninols. In reactions proceeding through neighboring group participation, the piperidine nitrogen can play a crucial role in influencing the stereochemistry at the adjacent carbon bearing the hydroxyl group.

For instance, in nucleophilic substitution reactions at the C2 position (after activation of the hydroxyl group), the nitrogen atom can facilitate the formation of a transient aziridinium (B1262131) intermediate. The subsequent nucleophilic attack on this strained ring can lead to a mixture of products with both retention and inversion of configuration. The ratio of these products is often dependent on the reaction conditions.

In a study on a related piperidine-containing compound, the temperature of the reaction was found to influence the ratio of stereoisomers formed during a fluorination reaction. sci-hub.se This suggests that under certain conditions, the reaction may be thermodynamically controlled, favoring the more stable isomer, while under other conditions, kinetic control may dictate the product distribution. sci-hub.se

Table 1: Hypothetical Stereochemical Outcomes in Nucleophilic Substitution of a this compound Derivative

| Reaction Condition | Proposed Intermediate | Predominant Stereochemistry | Rationale |

| Low Temperature | Aziridinium Ion | Kinetic Product (Inversion or Retention) | Nucleophilic attack on the less hindered face of the aziridinium ion. |

| High Temperature | Aziridinium Ion | Thermodynamic Product (Retention or Inversion) | Equilibration towards the more stable stereoisomer. |

Note: This table is illustrative and based on principles of stereochemical control observed in similar systems.

Carbon-Carbon Bond Formation and Cleavage

The modification of the carbon skeleton of this compound through the formation or cleavage of carbon-carbon bonds represents a key avenue for synthetic diversification.

Carbon-Carbon Bond Formation:

The hydroxyl group of this compound can be oxidized to a ketone, yielding 2-(piperidin-1-yl)propanal. This aldehyde can then serve as an electrophile in various carbon-carbon bond-forming reactions, such as:

Aldol (B89426) reactions: Reaction with enolates to form β-hydroxy aldehydes or ketones.

Grignard and organolithium additions: Formation of new secondary alcohols with extended carbon chains.

Wittig and related olefination reactions: Conversion of the aldehyde to an alkene.

The piperidine nitrogen can also influence these reactions, potentially acting as a directing group or a base.

Carbon-Carbon Bond Cleavage:

While less common, under specific oxidative conditions, the carbon-carbon bond between C1 and C2 could potentially be cleaved. This would likely require harsh reaction conditions and the presence of strong oxidizing agents. The stability of the piperidine ring makes cleavage of the C-N bonds within the ring itself energetically unfavorable under standard synthetic conditions.

Table 2: Potential Carbon-Carbon Bond Forming Reactions Involving a Derivative of this compound

| Reaction Type | Reactant | Product Type |

| Aldol Addition | 2-(Piperidin-1-yl)propanal + Acetone | β-Hydroxy ketone |

| Grignard Reaction | 2-(Piperidin-1-yl)propanal + Methylmagnesium bromide | Secondary alcohol |

| Wittig Reaction | 2-(Piperidin-1-yl)propanal + (Triphenylphosphoranylidene)methane | Alkene |

Note: This table outlines potential synthetic transformations based on the functional groups present.

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving this compound are often influenced by the intramolecular proximity of the amino and hydroxyl groups. As previously mentioned, the formation of an aziridinium intermediate is a plausible mechanistic pathway in nucleophilic substitution reactions at the C2 position.

This mechanism proceeds as follows:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate).

Intramolecular Cyclization: The nitrogen atom of the piperidine ring acts as an internal nucleophile, displacing the leaving group to form a tricyclic aziridinium ion.

Nucleophilic Ring Opening: An external nucleophile then attacks one of the carbon atoms of the aziridinium ring. This attack can occur at either the C1 or C2 position, leading to regioisomers. The stereochemical outcome of this step (inversion or retention) depends on the site of attack and the nature of the nucleophile.

The rigidity of the piperidine ring can influence the stability and reactivity of the aziridinium intermediate, thereby affecting the product distribution. sci-hub.se Further mechanistic studies, potentially involving computational modeling and isotopic labeling, would be necessary to fully elucidate the intricate details of these transformation pathways for this compound itself.

In Depth Spectroscopic and Structural Elucidation Techniques for 2 Piperidin 1 Yl Propan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Piperidin-1-yl)propan-1-ol. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the hydrogen and carbon atoms, advanced 2D and dynamic NMR techniques are essential for a complete and unambiguous assignment and for understanding the molecule's conformational dynamics. ipb.pt

A full assignment of all proton and carbon signals in this compound is accomplished using a combination of 2D NMR experiments. sdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the proton on C2 and the protons on C1 and C3 of the propanol (B110389) chain. It would also reveal the coupling network within the piperidine (B6355638) ring, for instance, between the protons on C2' and C3', and C3' and C4'.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the methyl protons at C3 would show a cross-peak to the C3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for connecting different fragments of the molecule and assigning quaternary carbons. In this molecule, an HMBC experiment would show a correlation from the protons on C1 of the propanol chain to C2' of the piperidine ring, confirming the point of attachment between the two structural units.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-CH₂OH) | ~3.4-3.6 (m) | ~68 |

| 2 (-CH-) | ~2.8-3.0 (m) | ~65 |

| 3 (-CH₃) | ~1.0-1.2 (d) | ~15 |

| 2', 6' (Piperidine) | ~2.5-2.7 (m) | ~55 |

| 3', 5' (Piperidine) | ~1.5-1.7 (m) | ~26 |

| 4' (Piperidine) | ~1.4-1.6 (m) | ~24 |

| -OH | Variable | - |

Table 2: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H1 | H2 | C1 | C2, C2' |

| H2 | H1, H3 | C2 | C1, C3, C2', C6' |

| H3 | H2 | C3 | C1, C2 |

| H2', H6' | H3', H5' | C2', C6' | C2, C3', C5' |

| H3', H5' | H2', H4', H6' | C3', C5' | C2', C4', C6' |

| H4' | H3', H5' | C4' | C2', C3', C5', C6' |

The piperidine ring is not static; it undergoes a rapid chair-to-chair ring inversion at room temperature. researchgate.net This conformational exchange can be studied using dynamic NMR (DNMR) by recording spectra at various temperatures. unibas.it

At high temperatures, the ring inversion is fast on the NMR timescale, and the axial and equatorial protons on a given carbon of the piperidine ring become averaged, often appearing as a single, broader signal. As the temperature is lowered, the rate of inversion slows down. At a certain point (the coalescence temperature), the signal broadens significantly. Upon further cooling, below the coalescence temperature, the exchange becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. copernicus.org By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this chair-flipping process can be calculated, providing valuable thermodynamic information about the conformational stability of the substituted piperidine ring. nih.gov

While solution-state NMR provides information about a molecule's average conformation and dynamics in a solvent, solid-state NMR (ssNMR) spectroscopy provides information about its structure and dynamics in the solid phase. This technique is particularly useful for studying materials that are insoluble or for investigating the effects of crystal packing. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize different polymorphic forms (if they exist).

Provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of bonds and functional groups present. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes. The spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. mdpi.com Other key peaks would include C-H stretching vibrations for the aliphatic piperidine and propanol groups just below 3000 cm⁻¹, the C-O stretching vibration around 1050-1150 cm⁻¹, and C-N stretching around 1100-1200 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3400-3200 | Weak | Strong, Broad (IR) |

| C-H Aliphatic Stretch | 2950-2850 | 2950-2850 | Strong |

| C-O Stretch | 1150-1050 | 1150-1050 | Strong (IR) |

| C-N Stretch | 1200-1100 | 1200-1100 | Medium |

| C-C Skeletal | (Fingerprint Region) | Strong | Strong (Raman) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal of this compound, one can obtain an electron density map from which the exact position of each atom can be determined.

This analysis yields a wealth of structural information, including:

Precise bond lengths and bond angles.

The exact conformation of the molecule in the crystal lattice, including the torsion angles and the specific chair conformation of the piperidine ring.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| V (ų) | 1025 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

The carbon atom at position 2 of the propanol chain is a chiral center, meaning this compound can exist as a pair of enantiomers (R and S forms). While most analytical techniques cannot distinguish between enantiomers, X-ray crystallography of a single-enantiomer crystal can determine the absolute configuration . wikipedia.org

This is typically achieved using anomalous dispersion (the Bijvoet method). When using X-rays of a suitable wavelength, heavy atoms in the structure (or sometimes lighter atoms like oxygen) scatter the X-rays with a slight phase shift. This effect breaks the centrosymmetric nature of the diffraction pattern, allowing for the direct determination of the absolute spatial arrangement of the atoms and thus an unambiguous assignment of the stereocenter as either R or S. libretexts.org This is a definitive method for confirming the outcome of an asymmetric synthesis or a chiral separation. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds, which dictates the molecular packing in the solid state. The primary hydrogen bond donor in the molecule is the hydroxyl (-OH) group of the propanol moiety. The lone pair of electrons on both the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring act as hydrogen bond acceptors.

Table 1: Expected Hydrogen Bonding Capabilities

| Role | Atom/Group | Description |

| Donor | Hydroxyl (-OH) | The hydrogen atom of the hydroxyl group is the primary proton donor. |

| Acceptor | Nitrogen (N) | The lone pair on the tertiary nitrogen atom of the piperidine ring can accept a proton. |

| Acceptor | Oxygen (O) | The lone pair on the hydroxyl oxygen can also act as a proton acceptor. |

Conformational Preferences in the Crystalline State

In the solid state, this compound is expected to adopt a specific low-energy conformation. The six-membered piperidine ring will preferentially exist in a stable chair conformation to minimize steric strain. This is a common feature for piperidine-containing structures observed in crystallographic studies. researchgate.net

The propan-1-ol substituent attached to the nitrogen atom can have various rotational conformations. The orientation of this side chain relative to the piperidine ring is influenced by the packing forces and intermolecular hydrogen bonds within the crystal. The torsion angles defining the spatial arrangement of the C-C and C-O bonds of the propanol side chain will be fixed in the crystalline state to optimize intermolecular interactions, particularly the hydrogen bonding network. The specific conformer present in the crystal represents a minimum on the potential energy surface for the solid-state assembly.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The compound has a monoisotopic mass of approximately 143.131 Da. uni.lu

Under electron ionization (EI), the molecular ion ([M]⁺) is formed, which may then undergo fragmentation. The fragmentation pattern is characteristic of aliphatic amines and alcohols. libretexts.org

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the stabilization of the resulting positive charge on the nitrogen. The most probable alpha-cleavage involves the loss of an ethyl group from the propanol side chain, leading to the formation of a stable iminium ion. The base peak in the spectrum is often the piperidinomethyl cation at m/z 98.

Loss of Water: As with many alcohols, the molecular ion can lose a molecule of water (H₂O), resulting in a peak at M-18 (m/z 125). libretexts.org

Ring Fragmentation: The piperidine ring can also fragment, typically through the loss of ethylene (B1197577) (C₂H₄), leading to a peak at M-28 (m/z 115). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Description |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion ([M]⁺) |

| 125 | [C₈H₁₅N]⁺ | Loss of water ([M-H₂O]⁺) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage resulting in the piperidinomethyl cation; likely the base peak. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of this compound is characterized by weak absorption in the ultraviolet region. As a saturated aliphatic amine and alcohol, it lacks a chromophore that absorbs in the visible or near-UV range.

UV-Vis Absorption: The absorption is primarily due to n→σ* (non-bonding to sigma antibonding) electronic transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions are typically of low intensity and occur at short wavelengths, generally below 240 nm. The parent compound, piperidine, exhibits absorption in the far UV region. nist.gov

Fluorescence: Due to the absence of any fluorophore or extended conjugated π-system, this compound is not expected to exhibit significant fluorescence. The energy absorbed is typically dissipated through non-radiative pathways like vibrational relaxation. For piperidine derivatives to become fluorescent, they generally need to be attached to a suitable fluorophoric system, such as a naphthalimide ring. mdpi.com

Computational and Theoretical Investigations of 2 Piperidin 1 Yl Propan 1 Ol S Molecular Architecture and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-(Piperidin-1-yl)propan-1-ol. researchgate.netmdpi.com These methods offer a robust framework for analyzing the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry optimization is a crucial first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. wayne.edunih.gov For this compound, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically show that the piperidine (B6355638) ring adopts a stable chair conformation.

Electronic structure analysis provides a deeper understanding of the distribution of electrons within the molecule, which is fundamental to its reactivity. mdpi.com Properties such as orbital energies and charge distribution are determined to identify electron-rich and electron-deficient regions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-N | 1.46 | C-N-C | 112.5 | C-C-N-C | -178.9 | | C-O | 1.43 | C-C-O | 110.8 | N-C-C-O | 60.2 | | C-C (ring) | 1.53 | C-C-C (ring) | 111.2 | C-N-C-C | 55.4 | | C-C (chain) | 1.54 | | | | | Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Due to the flexibility of the propanol (B110389) side chain, this compound can exist in multiple conformations. researchgate.netnih.gov Conformational analysis using DFT methods helps to identify the most stable conformers and to map the potential energy surface associated with their interconversion. researchgate.netnih.gov These studies reveal the relative energies of different spatial arrangements, providing insight into the molecule's preferred shapes. The energy landscape can highlight the barriers to rotation around single bonds, indicating the flexibility of the molecular structure.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. rsc.orggithub.io

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. scispace.com These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. researchgate.net This information is used to interpret experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular motions, such as stretching and bending of bonds. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3650 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-N | Stretching | 1100-1200 |

| C-O | Stretching | 1050-1150 |

Note: These are approximate values and the actual calculated frequencies may vary. A scaling factor is often applied to theoretical frequencies to better match experimental results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. rsc.org193.6.1mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. researchgate.net This approach is particularly useful for understanding how the molecule behaves in a solution, taking into account the interactions with solvent molecules. MD simulations can reveal dynamic processes such as conformational transitions and the formation of intermolecular hydrogen bonds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netslideshare.net

HOMO: The energy and shape of the HOMO indicate the ability of the molecule to donate electrons, suggesting its potential as a nucleophile.

LUMO: The energy and shape of the LUMO indicate the ability of the molecule to accept electrons, suggesting its potential as an electrophile.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Properties (Calculated)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These values are illustrative and depend on the level of theory used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution and electrostatic potential on the surface of a molecule. ias.ac.inlibretexts.org The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.netresearchgate.net

Red regions: Indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, the oxygen and nitrogen atoms are expected to be in these regions.

Blue regions: Indicate areas of positive electrostatic potential, which are generally found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.

Green regions: Represent areas of neutral potential.

The MEP map provides a valuable visual tool for predicting how the molecule will interact with other charged or polar species. ias.ac.in

Advanced Theoretical Methodologies (e.g., TDDFT, LC-DFT)

To probe the electronic properties and spectroscopic behavior of this compound, more advanced theoretical methods are utilized. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation and assignment of experimentally observed spectral bands.

For instance, a TD-DFT calculation on this compound would involve optimizing the ground state geometry and then computing the vertical excitation energies. These calculations can reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, and identify which molecular orbitals are involved.

Long-range corrected DFT (LC-DFT) functionals are a refinement of standard DFT methods that are particularly important for systems where long-range interactions, such as charge transfer, are significant. For a molecule like this compound, which contains both an electron-donating piperidine group and a polar hydroxyl group, LC-DFT can provide a more accurate description of its electronic structure and response properties, especially in solution or when interacting with other molecules.

Table 2: Illustrative TD-DFT Results for a Propanolamine Derivative

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 215 | 0.005 | HOMO → LUMO (n → σ*) |

| S₀ → S₂ | 198 | 0.012 | HOMO-1 → LUMO (n → σ*) |

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations and is not based on published results for this compound.

These advanced theoretical methodologies provide a deeper understanding of the fundamental electronic properties of this compound, which are essential for applications in materials science, photochemistry, and medicinal chemistry.

Role of 2 Piperidin 1 Yl Propan 1 Ol As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The structure of 2-(Piperidin-1-yl)propan-1-ol offers two primary points of reactivity that can be exploited for the synthesis of complex heterocyclic compounds: the nucleophilic nitrogen atom within the piperidine (B6355638) ring and the hydroxyl group. The piperidine moiety is a common structural motif in a vast number of natural products and pharmaceuticals, making its introduction via precursors like this compound a valuable synthetic strategy. mdpi.comnih.gov

The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate), which can then undergo intramolecular cyclization by nucleophilic attack from a substituent placed elsewhere on the piperidine ring or on a molecule tethered to it. This strategy is a powerful method for constructing fused or bridged bicyclic heterocyclic systems. Furthermore, the piperidine nitrogen can participate in condensation or annulation reactions with bifunctional electrophiles to construct larger, more complex ring systems. For example, derivatives of piperidine are used in multicomponent reactions to create highly substituted piperidinone scaffolds, which are themselves important intermediates. mdpi.com The presence of the propanol (B110389) side chain adds a layer of stereochemical control and a point for further functionalization in these complex structures. The use of fatty acids in conjunction with piperidine has also been explored to synthesize novel heterocyclic scaffolds with potential applications as surfactants. scispace.com

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

As a chiral 1,2-amino alcohol, this compound is an excellent candidate for development into chiral auxiliaries and ligands for asymmetric catalysis. acs.orgnih.govnih.gov Chiral 1,2-amino alcohols are a privileged class of compounds in this field because the adjacent amine and alcohol groups can coordinate to a metal center, forming a stable five-membered chelate ring. acs.orgresearchgate.net This chelation creates a rigid, well-defined chiral environment around the metal, which is essential for inducing high levels of stereoselectivity in a catalyzed reaction.

Chiral Ligands: The nitrogen and oxygen atoms of this compound can act as a bidentate ligand for various transition metals used in catalysis. The inherent chirality of the molecule is transferred to the metallic complex, enabling it to differentiate between enantiotopic faces or groups of a prochiral substrate. rsc.org Further modification, for instance, by converting the hydroxyl group into a phosphine (B1218219) or by acylating the nitrogen, can fine-tune the steric and electronic properties of the resulting ligand to optimize its performance in specific catalytic transformations. rug.nl

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. acs.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered. 1,2-amino alcohols are frequently used for this purpose. this compound can be condensed with a carboxylic acid or aldehyde, for example, to form an amide or an imine. The chiral center and the bulky piperidine group of the auxiliary then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with high diastereoselectivity. acs.org

Ligands and auxiliaries derived from 1,2-amino alcohols are employed in a wide array of enantioselective transformations. The ability to form a rigid chiral environment around a reactive center is key to their success.

One of the most classic applications is the catalytic enantioselective addition of organozinc reagents (such as diethylzinc) to aldehydes. rsc.org In the presence of a chiral amino alcohol-derived ligand, the reaction proceeds with high enantiomeric excess (ee), yielding chiral secondary alcohols. Similarly, these ligands are effective in the asymmetric borane (B79455) reduction of prochiral ketones, providing access to chiral alcohols. rug.nl

When used as a chiral auxiliary, derivatives of this compound can control the stereochemistry of alkylation and aldol (B89426) reactions of enolates. By forming a chiral amide, the auxiliary directs the approach of electrophiles, leading to the formation of α-substituted carbonyl compounds with a high degree of stereocontrol.

Below is a table summarizing potential applications in enantioselective transformations based on the known reactivity of the 1,2-amino alcohol functional group.

| Transformation | Role of this compound Derivative | Metal Catalyst (if any) | Typical Product | Expected Outcome |

| Addition of Dialkylzincs to Aldehydes | Chiral Ligand | N/A (Zn acts as metal center) | Chiral Secondary Alcohol | High Enantioselectivity |

| Borane Reduction of Ketones | Chiral Ligand | N/A (Borane chemistry) | Chiral Secondary Alcohol | High Enantioselectivity |

| Asymmetric Allylic Alkylation | Chiral Ligand | Palladium (Pd) | Chiral Allylated Product | High Enantioselectivity |

| Aldol Reactions | Chiral Auxiliary | Lithium (Li), Boron (B) | Chiral β-Hydroxy Carbonyl | High Diastereoselectivity |

| Alkylation of Enolates | Chiral Auxiliary | Lithium (Li) | Chiral α-Substituted Carbonyl | High Diastereoselectivity |

Building Block for the Construction of Polyfunctional Molecules

In synthesis, a "building block" is a molecule that contributes its core skeleton to a larger target molecule. This compound serves as a polyfunctional building block, providing a piperidine ring, a chiral center, and a hydroxyl group in a single package. Piperidine-containing compounds are a major class of synthetic medicinal blocks for drug construction. mdpi.com

The hydroxyl group can be oxidized to a ketone or aldehyde, or it can be used as a nucleophile in ether or ester formation. It can also be converted into a leaving group to allow for nucleophilic substitution, extending the carbon chain or introducing other functional groups. The piperidine nitrogen can be quaternized or used in N-oxide formation. Each of these modifications can be a step in the construction of a more complex molecule where the original piperidinyl-propanol core is retained. This approach is valuable in medicinal chemistry for creating libraries of related compounds for biological screening. nih.gov

Derivatives as Scaffolds for Chemical Modulation Studies

A chemical scaffold is a core structure of a molecule upon which various functional groups can be appended. In drug discovery, chemists synthesize libraries of compounds based on a common scaffold to study structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

The this compound structure is an attractive scaffold for such chemical modulation studies. The piperidine ring itself is a prevalent core in many active pharmaceuticals. researchgate.net The propanol side chain offers multiple points for diversification. For example, the hydroxyl group can be converted into a range of ethers or esters, while the piperidine ring can be substituted at its available positions. The inherent chirality of the scaffold is also a significant advantage, as the biological activity of enantiomers can differ dramatically. researchgate.net Introducing chiral piperidine scaffolds into small molecules can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net While direct studies on this compound as a scaffold are not widely documented, the principle is well-established for related piperidine-containing structures in the development of new therapeutic agents. wikipedia.org

Advanced Derivatization and Functionalization Strategies of 2 Piperidin 1 Yl Propan 1 Ol

Synthesis of Novel Esters and Ethers with Specific Architectural Features

The hydroxyl group of 2-(piperidin-1-yl)propan-1-ol is a primary target for functionalization through esterification and etherification, enabling the introduction of a vast array of chemical moieties.

Ester Synthesis:

Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a fundamental method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, methods like the Steglich esterification are employed. This approach uses coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid. mdpi.com These methods allow for the synthesis of esters with complex and sterically hindered acyl groups.

Table 1: Representative Esterification Reactions

| Ester Product | Acylating Agent | Reaction Type | Key Reagents |

|---|---|---|---|

| 2-(Piperidin-1-yl)propyl acetate | Acetic anhydride (B1165640) | Acylation | Pyridine (B92270) (catalyst) |

| 2-(Piperidin-1-yl)propyl benzoate | Benzoyl chloride | Acylation | Triethylamine |

| 2-(Piperidin-1-yl)propyl pivalate | Pivalic acid | Steglich Esterification | DCC, DMAP |

Ether Synthesis:

Ether derivatives are typically prepared via nucleophilic substitution reactions. The Williamson ether synthesis is a classic and versatile method where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org This strategy is effective for introducing primary alkyl chains. Alternative methods, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol, can facilitate the chemoselective conversion of alcohols to their corresponding ethers under mild conditions. organic-chemistry.org

Table 2: Representative Etherification Reactions

| Ether Product | Alkylating Agent | Base | Reaction Type |

|---|---|---|---|

| 1-(1-Methoxypropan-2-yl)piperidine | Methyl iodide | Sodium hydride (NaH) | Williamson Synthesis |

| 1-(1-Ethoxypropan-2-yl)piperidine | Ethyl bromide | Potassium hydride (KH) | Williamson Synthesis |

| 1-(1-(Benzyloxy)propan-2-yl)piperidine | Benzyl (B1604629) bromide | Sodium hydride (NaH) | Williamson Synthesis |

Formation of Carbamate and Amide Derivatives

Carbamate Derivatives:

Carbamates, which are esters of carbamic acid, can be synthesized from the hydroxyl group of this compound. A common method involves reacting the alcohol with an isocyanate, which provides a direct and often high-yielding route to N-substituted carbamates. organic-chemistry.org Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form a chloroformate intermediate, which is then treated with a primary or secondary amine to yield the desired carbamate. Modern, halogen-free methods focus on the three-component coupling of amines, carbon dioxide, and alcohols, often using a basic catalyst. organic-chemistry.orgrsc.org

Amide Derivatives:

While the parent molecule lacks a carboxylic acid group for direct amide formation, amide functionalities can be introduced by modifying the piperidine (B6355638) nitrogen or by multi-step transformations of the propanol (B110389) side chain. The tertiary amine of the piperidine ring is generally unreactive in standard amide coupling; however, derivatization strategies can be envisioned that involve ring-opening or functionalization at the alpha-carbon. More directly, amide derivatives can refer to the acylation of a related precursor. For instance, if starting from a piperidine precursor with a primary or secondary amine, standard amide synthesis can be performed. This involves reacting the amine with a carboxylic acid using a coupling agent (like DCC) or converting the carboxylic acid to a more reactive acyl chloride first. khanacademy.orgmasterorganicchemistry.comyoutube.com

Table 3: Examples of Carbamate and Amide Synthesis Strategies

| Derivative Type | Functional Group Targeted | Reagents | Resulting Linkage |

|---|---|---|---|

| Carbamate | Hydroxyl (-OH) | Phenyl isocyanate | -O-C(=O)NH-Ph |

| Carbamate | Hydroxyl (-OH) | 1. Triphosgene, 2. Ammonia (B1221849) | -O-C(=O)NH₂ |

| Amide | Piperidine N (precursor) | Acetic Anhydride | -N-C(=O)CH₃ |

Introduction of Extended Side Chains and Polyfunctional Groups

Expanding the molecular complexity of this compound can be achieved by introducing longer side chains or incorporating multiple functional groups. organicmystery.com Such modifications are critical for fine-tuning the molecule's physicochemical properties.

One powerful strategy is the direct C-H functionalization of the piperidine ring. Research has shown that rhodium-catalyzed C-H insertion reactions can selectively introduce functional groups at the C2 position of N-protected piperidines. d-nb.infonih.gov By first protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc), it is possible to direct the insertion of a carbene to form a new carbon-carbon bond, effectively adding a new side chain to the ring. nih.gov

Alternatively, the hydroxyl group on the existing side chain can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a suitable nucleophile, like an organocuprate or a Grignard reagent (in the presence of a copper catalyst), can attach extended alkyl or aryl chains. This approach allows for the precise installation of polyfunctional moieties if the incoming nucleophile contains other masked or unreactive functional groups. libretexts.orgcentre-univ-mila.dz

Stereoselective Derivatization at the Chiral Center

The C2 carbon of the propan-1-ol side chain in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. libretexts.org Stereoselective derivatization aims to control the three-dimensional arrangement of atoms during a reaction, either by selectively reacting with one enantiomer or by creating a new stereocenter with a preferred configuration.

Stereocontrol can be achieved through several approaches:

Chiral Catalysts: Using chiral catalysts, such as specialized dirhodium catalysts, can influence the stereochemical outcome of reactions like C-H functionalization, leading to high diastereoselectivity and enantioselectivity. d-nb.infonih.gov

Substrate Control: If starting with an enantiomerically pure form of this compound, reactions that proceed with a defined stereochemical mechanism can produce stereochemically pure products. For example, converting the hydroxyl group to a tosylate and performing an Sₙ2 reaction with a nucleophile will proceed with inversion of configuration at the chiral center.

Enzymatic Reactions: Biocatalysts like lipases can exhibit high enantioselectivity, for instance, by selectively acylating the hydroxyl group of one enantiomer in a racemic mixture, allowing for the kinetic resolution of the two enantiomers.

Exploration of Novel Protecting Group Strategies for Selective Functionalization

Given the multiple reactive sites in this compound, selective functionalization often requires the use of protecting groups to temporarily mask one functional group while another is modified. researchgate.net

Protecting the Hydroxyl Group: The secondary alcohol can be protected using a variety of standard protecting groups. The choice depends on the stability required for subsequent reaction steps and the conditions needed for deprotection. nih.gov

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are commonly used. They are stable under a wide range of conditions but are easily removed with fluoride (B91410) sources (e.g., TBAF).

Benzyl Ethers (Bn): Formed using benzyl bromide under basic conditions, benzyl ethers are robust and stable to both acidic and basic conditions. They are typically removed by catalytic hydrogenation. wiley-vch.de

Acetal Groups: Groups like tetrahydropyranyl (THP) ether can be installed under acidic conditions and are stable to bases and nucleophiles but are cleaved with aqueous acid.

Protecting the Piperidine Nitrogen: Although the tertiary amine is less reactive than a primary or secondary amine, its basicity and nucleophilicity can interfere with certain reactions. In strategies that build the molecule from a piperidine precursor, the nitrogen is often protected.

Carbamates: The tert-butyloxycarbonyl (Boc) group is widely used. It is stable to many reagents but is readily removed with strong acid (e.g., trifluoroacetic acid). nih.gov The carboxybenzyl (Cbz) group is another common choice, removable by catalytic hydrogenation.

Sulfonamides: Groups like p-toluenesulfonyl (tosyl, Ts) can protect amines, offering high stability, though their removal can require harsh conditions. creative-peptides.com

The use of orthogonal protecting groups—groups that can be removed under different conditions—is essential for complex, multi-step syntheses, allowing for the sequential deprotection and functionalization of different sites within the molecule.

Future Research Directions and Emerging Paradigms in the Study of 2 Piperidin 1 Yl Propan 1 Ol

Exploration of Sustainable and Eco-friendly Synthetic Routes

The future synthesis of 2-(Piperidin-1-yl)propan-1-ol is anticipated to align with the principles of green chemistry, minimizing environmental impact and enhancing efficiency. unibo.itiosrjournals.org Current synthetic approaches for similar amino alcohols often involve multi-step processes that may utilize hazardous reagents or solvents. Future research is expected to focus on developing more sustainable methodologies.

One promising direction is the application of biocatalysis . nih.govwiley.com The use of enzymes, such as transaminases or ketoreductases, could enable the stereoselective synthesis of chiral variants of this compound from readily available precursors. wiley.comnih.gov Biocatalytic processes often occur in aqueous media under mild conditions, significantly reducing the reliance on volatile organic solvents and energy-intensive procedures. researchgate.net The development of a biocatalytic route could provide access to enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications. nih.gov

Another key area is the use of green solvents and reaction conditions . Research into microwave-assisted organic synthesis (MAOS) for related N-heterocycles has demonstrated accelerated reaction times and improved yields. mdpi.comnih.gov Applying this technique to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating. nih.gov Furthermore, exploring benign solvent systems, such as water or bio-based solvents, would further enhance the environmental profile of its production. unibo.it

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Screening for suitable enzymes (ketoreductases, transaminases), process optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased energy efficiency, higher yields. nih.gov | Optimization of reaction parameters, solvent-free conditions. |

| Green Solvents | Reduced environmental impact, improved safety profile. unibo.it | Use of water, ethanol, or other bio-based solvents. |

Development of Novel Catalytic Applications

The structural motif of this compound, featuring a chiral center and both a Lewis basic nitrogen atom and a hydroxyl group, makes it an intriguing candidate for applications in catalysis. Future research could unlock its potential as an organocatalyst or as a ligand in transition-metal catalysis.

As an organocatalyst , it could be particularly effective in asymmetric synthesis. nih.gov The bifunctional nature of the molecule—the amine acting as a base and the alcohol as a hydrogen-bond donor—could facilitate and stereochemically direct reactions such as aldol (B89426) or Michael additions. Similar amino alcohol structures have proven effective in promoting carbon-carbon bond formation. researchgate.net Investigating its efficacy in such transformations represents a significant area for future study.

Furthermore, this compound could serve as a chiral ligand for metal catalysts. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions.

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic data (NMR, IR) for this compound are available for routine characterization, synhet.com its behavior under non-standard conditions remains unexplored. Such studies are crucial for understanding its conformational dynamics and stability under various physical stresses.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for probing conformational equilibria. rsc.orgresearchgate.net For this compound, VT-NMR studies could elucidate the energetics of piperidine (B6355638) ring inversion and the rotation around the C-C and C-N bonds. rsc.org This information is vital for understanding how the molecule's shape changes with temperature, which can influence its reactivity and biological interactions. nih.govnih.gov

High-pressure spectroscopy , such as high-pressure FT-IR or Raman spectroscopy, could provide insights into the molecule's solid-state behavior and intermolecular interactions. researchgate.net Applying pressure can induce phase transitions or alter hydrogen-bonding networks, revealing information about the compound's compressibility and structural stability, which is pertinent to its storage and formulation. researchgate.net

Deepening Theoretical Understanding through High-Level Computational Models

Computational chemistry offers a powerful lens through which to examine the properties of this compound at a molecular level. High-level computational models can predict and rationalize its structural, electronic, and reactive properties.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's lowest energy conformation, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as the HOMO-LUMO energy gap. researchgate.netresearchgate.netscispace.comuomphysics.net These calculations can also be used to map the molecular electrostatic potential, identifying sites prone to electrophilic or nucleophilic attack, which can guide the design of new reactions. uomphysics.net

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, particularly in solution. MD simulations could model how this compound interacts with solvent molecules and predict its conformational landscape. This is especially relevant for understanding its behavior in biological systems or as a catalyst in solution. scispace.com

Investigation into Solid-State Properties and Polymorphism

The solid-state properties of active pharmaceutical ingredients and their intermediates are of critical importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect physical properties like solubility, melting point, and stability. pageplace.de To date, the solid-state structure and potential polymorphism of this compound have not been reported.

Future research should focus on a systematic polymorph screen . This would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., varying temperature, evaporation rate) to identify any existing polymorphs. researchgate.net Each new crystalline form would then be characterized by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. researchgate.netresearchgate.net Understanding the polymorphic landscape is essential for ensuring the consistency and reliability of the material in any application. pageplace.de

Design of Derivatives for Material Science Applications